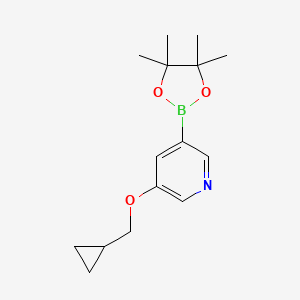

3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 947191-69-7, molecular formula: C₁₅H₂₂BNO₃) is a pyridine-based boronic ester. The compound features a cyclopropylmethoxy group at the 3-position and a pinacol boronate moiety at the 5-position of the pyridine ring. Its structure enables versatile applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science . The cyclopropylmethoxy substituent provides steric bulk and moderate electron-donating effects, distinguishing it from analogs with simpler alkoxy or electron-withdrawing groups.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-13(9-17-8-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFJDKJEXFYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732514 | |

| Record name | 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257553-87-9 | |

| Record name | 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257553-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyridine Precursor Synthesis

The synthesis typically begins with a halogenated pyridine derivative, such as 3-bromo-5-hydroxypyridine. Bromination of pyridine at the 3- and 5-positions is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. Alternatively, directed ortho-metalation strategies enable regioselective halogenation. For example, treatment of 3-hydroxypyridine with phosphorus oxybromide (POBr₃) yields 3-bromo-5-hydroxypyridine, which serves as a key intermediate.

Introduction of the Cyclopropylmethoxy Group

The hydroxyl group at the 5-position of the pyridine ring undergoes nucleophilic substitution with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The cyclopropylmethoxy group’s steric bulk necessitates prolonged reaction times to achieve complete substitution.

| Parameter | Optimal Condition | Alternative Options |

|---|---|---|

| Solvent | DMF | DMSO, Acetonitrile |

| Base | K₂CO₃ | Cs₂CO₃, DBU |

| Temperature | 90°C | 80–110°C |

| Reaction Time | 18 hours | 12–24 hours |

| Yield | 75–85% | 60–90% (substrate-dependent) |

Miyaura Borylation Reaction

The bromine atom at the 3-position is replaced with a boronate ester via Miyaura borylation. This palladium-catalyzed reaction employs bis(pinacolato)diboron (B₂pin₂) as the boron source. Catalysts such as Pd(dba)₂ (dba = dibenzylideneacetone) or PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are used with a phosphate base (e.g., KOAc) in solvents like 1,4-dioxane. The reaction proceeds at 90–100°C under inert atmosphere, achieving yields of 70–85%.

Table 2: Standard Miyaura Borylation Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dba)₂ (2 mol%) |

| Boron Source | B₂pin₂ (1.2 equiv) |

| Base | KOAc (3.0 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Reaction Time | 12 hours |

Optimization of Reaction Parameters

Catalyst Selection

Palladium catalysts significantly influence borylation efficiency. Pd(dba)₂ outperforms PdCl₂(dppf) in terms of turnover frequency (TOF), but the latter offers better stability under prolonged heating. Nickel catalysts (e.g., Ni(cod)₂) have been explored but result in lower yields (40–50%) due to side reactions.

Solvent and Base Effects

Polar aprotic solvents like DMF enhance the solubility of intermediates but may lead to boronate ester hydrolysis. Non-polar solvents (toluene) reduce hydrolysis but slow reaction kinetics. Mixed solvent systems (dioxane:H₂O = 4:1) balance these effects. Potassium carbonate is preferred over stronger bases (e.g., NaOH) to minimize ester degradation.

Temperature and Time Considerations

Elevated temperatures (≥100°C) accelerate transmetalation but risk decomposing the cyclopropylmethoxy group. A balance is struck at 90–95°C with 12-hour reaction times. Prolonged heating beyond 24 hours diminishes yields by 10–15% due to boronate oxidation.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Precise control over residence time (8–10 minutes) and temperature (95°C) improves consistency. Automated quenching with aqueous NH₄Cl minimizes boronate hydrolysis during workup. Industrial batches achieve 80–85% purity, with recrystallization from ethanol/water mixtures elevating purity to >97%.

Analytical Characterization Methods

Post-synthesis analysis includes:

-

¹¹B NMR : A singlet at δ 30–32 ppm confirms boronate ester integrity.

-

¹H NMR : Cyclopropylmethoxy protons appear as a multiplet at δ 3.5–4.0 ppm.

-

HPLC-MS : [M+H]⁺ peak at m/z 275.16 validates molecular weight.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Traditional Batch | 70–85 | 95–97 | Moderate |

| Continuous Flow | 80–88 | 97–99 | High |

| Microwave-Assisted | 65–75 | 90–95 | Low |

Continuous flow methods outperform batch processes in yield and scalability, making them preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the cyclopropylmethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit promising anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The incorporation of the dioxaborolane moiety enhances the compound's ability to modulate biological activity through interactions with biomolecules such as proteins involved in cell signaling and apoptosis .

Phosphodiesterase Inhibition

The compound has also been investigated for its potential as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are crucial in regulating cyclic nucleotide levels within cells. Inhibiting these enzymes can lead to increased levels of cyclic AMP and cyclic GMP, which are important for various physiological processes including vasodilation and neurotransmission. Studies have shown that pyridine derivatives can selectively inhibit certain PDEs, suggesting a therapeutic role in cardiovascular diseases and neurodegenerative disorders .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to donate or accept electrons allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The dioxaborolane group contributes to the stability and efficiency of charge transport within these devices .

Sensors

The compound's sensitivity to environmental changes can be harnessed in sensor technology. Its structural properties enable it to act as a receptor for various analytes, making it useful in the development of chemical sensors for detecting pollutants or biological markers. Research into its application in sensor arrays is ongoing .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound have led to investigations into its use as a pesticide. Compounds with similar structures have demonstrated efficacy against various pests while being less harmful to beneficial insects. The development of such compounds could lead to safer agricultural practices and reduced reliance on traditional chemical pesticides .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibition of tumor growth via targeted cellular pathways |

| Phosphodiesterase inhibition | Modulation of cyclic nucleotide levels | |

| Materials Science | Organic electronics | Charge transport enhancement in OLEDs and photovoltaics |

| Sensors | Detection of environmental analytes | |

| Agricultural Applications | Pesticide development | Efficacy against pests with reduced toxicity |

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy group and the boronate ester can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Key comparisons with structurally related pyridinyl boronic esters include:

Key Research Findings

- Synthetic Efficiency : The cyclopropylmethoxy group’s steric demand reduces reaction rates in Suzuki couplings compared to smaller alkoxy groups but enhances regioselectivity in complex systems .

- Stability: Cyclopropylmethoxy-substituted boronic esters exhibit superior shelf-life compared to nitro- or amino-substituted analogs, which are prone to oxidation .

Biological Activity

3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with significant potential in medicinal chemistry. Its structural features suggest possible interactions with biological targets, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on available literature and research findings.

- IUPAC Name : this compound

- CAS Number : 1257553-87-9

- Molecular Formula : C15H22BNO3

- Molecular Weight : 275.16 g/mol

- Purity : 97%

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets involved in cellular processes. The presence of the pyridine moiety suggests potential interactions with receptors and enzymes that are critical in various signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. For instance, studies on related pyridine derivatives have shown their ability to inhibit Monopolar Spindle 1 (MPS1), a key regulator in cell division. MPS1 inhibition has been linked to increased sensitivity in chromosomally unstable cancer cells .

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MPS1 | TBD | This study |

| Pyrido[3,4-d]pyrimidine derivatives | MPS1 | 0.008 |

Structure-Activity Relationship (SAR)

The structure of the compound allows for modifications that can enhance its biological activity. The introduction of different substituents on the pyridine ring can significantly alter its potency and selectivity against various biological targets. For example:

- The addition of methoxy groups has been shown to improve binding affinity.

- Variations in the dioxaborolane moiety affect the compound's solubility and stability .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that:

- The compound exhibits good solubility in organic solvents.

- Stability studies indicate that it remains stable under physiological conditions .

Safety and Toxicology

Safety profiles for similar compounds indicate potential hazards such as skin irritation and eye damage. Precautionary measures should be taken when handling this compound:

Q & A

Basic: What are the common synthetic routes for preparing 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:

The synthesis typically involves Miyaura borylation , where a halogenated pyridine precursor (e.g., 5-bromo-3-(cyclopropylmethoxy)pyridine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃). The reaction proceeds under inert conditions in solvents like 1,4-dioxane or DME/water mixtures at elevated temperatures (80–100°C) . For example, demonstrates analogous Suzuki-Miyaura coupling steps using arylboronic esters, highlighting the importance of catalyst selection (Pd(dppf)Cl₂) and optimized solvent systems (DME/H₂O) to achieve yields >50% .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- Multinuclear NMR Spectroscopy :

- X-ray Crystallography : Resolves steric effects of the cyclopropylmethoxy group and validates boronic ester geometry. SHELX software ( ) is widely used for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₅H₂₃BNO₃).

Advanced: How does the cyclopropylmethoxy substituent influence reactivity in cross-coupling reactions?

Answer:

The cyclopropylmethoxy group introduces steric hindrance and electron-donating effects, which can:

- Slow transmetallation steps in Suzuki-Miyaura reactions due to reduced accessibility of the boron center.

- Modulate electronic density on the pyridine ring, affecting regioselectivity in coupling reactions (e.g., para vs. meta substitution).

illustrates similar steric challenges in synthesizing boronic ester intermediates for dopamine D1 receptor agonists, where bulky substituents necessitated extended reaction times or higher catalyst loadings . Optimizing ligand-catalyst pairs (e.g., SPhos or XPhos ligands) can mitigate these effects .

Advanced: What strategies can address low yields in Suzuki-Miyaura couplings involving this boronic ester?

Answer:

Low yields often stem from:

- Competitive protodeboronation : Minimized by using anhydrous solvents and degassed systems.

- Steric hindrance : Additives like tetraethylammonium bromide (TEAB) or microwave-assisted heating (120°C, 30 min) enhance reactivity .

- Catalyst poisoning : Replace Pd(dppf)Cl₂ with Pd(PPh₃)₄ or employ pre-activated catalysts (e.g., Pd₂(dba)₃).

demonstrates that Na₂CO₃ in DME/H₂O systems improves yield (56%) compared to alternative bases like K₃PO₄ .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

This boronic ester serves as a key intermediate in:

- Kinase inhibitor synthesis : Its pyridine core and boronic ester enable late-stage diversification via cross-coupling.

- Dopamine receptor agonists : details its use in synthesizing non-catechol D1 agonists, where the boronic ester participates in sequential Suzuki couplings to install aromatic moieties .

- Anticancer agents : Analogous compounds () are coupled with heteroaryl halides to generate pyrrolo[2,3-b]pyridine derivatives with antitumor activity .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions (e.g., unexpected ¹H NMR splitting or ¹¹B shifts) may arise from:

- Rotamers or conformational flexibility : Variable-temperature NMR (VT-NMR) can clarify dynamic effects.

- Trace impurities : Purify via column chromatography (SiO₂, hexane/EtOAc) or recrystallization (CH₂Cl₂/hexane).

- Crystallographic validation : X-ray structures (using SHELX ) provide unambiguous confirmation of connectivity and stereochemistry. lists structurally similar pyridine-boronic esters, enabling comparative analysis .

Advanced: How to optimize reaction conditions for introducing this boronic ester into sterically crowded systems?

Answer:

- Ligand screening : Bulky ligands (e.g., DavePhos) improve catalyst turnover in congested environments.

- Solvent effects : Switch from polar aprotic (DMF) to non-coordinating solvents (toluene) to reduce steric clash.

- Microwave irradiation : Shortens reaction times (e.g., 15 min vs. 12 h) and enhances yields in challenging couplings .

emphasizes the role of ligand-catalyst matching in aryl-alkyl couplings, applicable to sterically hindered systems .

Basic: What precautions are essential when handling this compound in synthetic workflows?

Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C.

- Purification : Use glovebox techniques for air-sensitive reactions.

- Byproduct removal : Silica gel chromatography effectively separates boronic acid byproducts (common in Suzuki reactions). highlights similar storage protocols for pyridine-boronic esters to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.